molecular formula C17H16N2O4 B2630839 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol CAS No. 879446-03-4

4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B2630839
CAS No.: 879446-03-4
M. Wt: 312.325
InChI Key: ZVFKYCKYPDNLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The compound has a molecular formula of C17H16N2O3 and a molecular weight of 296.32 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced derivatives with hydroxyl groups converted to alcohols.

    Substitution: Alkylated or acylated derivatives at the hydroxyl positions.

Scientific Research Applications

4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar in structure due to the presence of hydroxyl groups on a benzene ring.

    Resorcinol (1,3-dihydroxybenzene): Shares the dihydroxybenzene structure but lacks the pyrazole and methoxyphenoxy groups.

    Hydroquinone (1,4-dihydroxybenzene): Another dihydroxybenzene isomer with different substitution patterns.

Uniqueness

4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is unique due to its combination of a pyrazole ring, methoxyphenoxy group, and dihydroxybenzene structure. This unique combination imparts distinct electronic and chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-10-17(23-13-5-3-4-12(9-13)22-2)16(19-18-10)14-7-6-11(20)8-15(14)21/h3-9,20-21H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFKYCKYPDNLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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